6-氯-5-喹啉甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

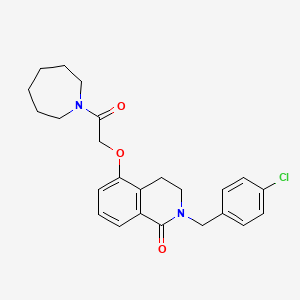

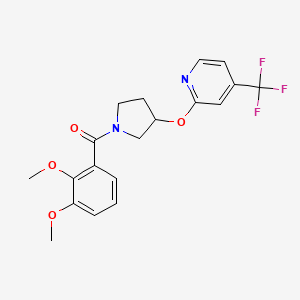

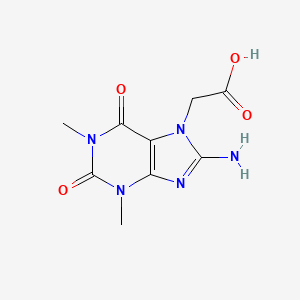

6-Chloro-5-quinolinecarboxylic acid (CAS Number: 803736-96-1) is a chemical compound with a molecular weight of 207.62 . It is a solid substance at room temperature . This compound is of interest in many research fields due to its unique physical and chemical properties.

Synthesis Analysis

Quinoline, the core structure of 6-Chloro-5-quinolinecarboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The linear formula of 6-Chloro-5-quinolinecarboxylic acid is C10H6ClNO2 . The molecular weight is 207.61.Chemical Reactions Analysis

Quinoline and its analogues have been reported to undergo a wide range of reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis

6-Chloro-5-quinolinecarboxylic acid is a solid at room temperature . It has a molecular weight of 207.61 and a linear formula of C10H6ClNO2 .科学研究应用

Synthesis of Covalent Organic Frameworks (COFs)

6-Chloro-5-quinolinecarboxylic acid can be used in the synthesis of quinolinecarboxylic acid-linked COFs (QCA–COFs). This process involves a Doebner multicomponent reaction, resulting in a material with multifunction, high specific surface area, robust physicochemical stability, and excellent crystallinity . The QCA–COFs demonstrate excellent adsorption capacity for water–soluble organic pollutants .

Removal of Water-Soluble Pollutants

The QCA–COFs synthesized using 6-Chloro-5-quinolinecarboxylic acid have been found to be highly efficient in the removal of water-soluble pollutants. They can capture pollutants such as rhodamine B, methylene blue, gentamycin, and 2,4–dichlorophenoxyacetic acid from water .

Green and Clean Syntheses

6-Chloro-5-quinolinecarboxylic acid can be used in green and clean syntheses. For instance, a one-pot, solvent-free, microwave-assisted, multi-component reaction has been developed for the synthesis of a quinoline derivative without any solvent .

Pharmaceutical Applications

Quinolines, including 6-Chloro-5-quinolinecarboxylic acid, have become important compounds due to their variety of applications in medicinal chemistry . They are used in the development of small molecules, which could be a rich source of biological potential .

Industrial Chemistry Applications

Quinolines are also used in the field of industrial chemistry . They are used in the synthesis of various organic intermediates via green chemistry and their utilization in the synthesis of biologically active compounds .

Environmental Applications

The QCA–COFs synthesized using 6-Chloro-5-quinolinecarboxylic acid can capture various water-soluble organic pollutants from real water samples at ppb level with higher than 95% removal efficiencies and excellent recycling performance .

作用机制

Target of Action

The primary target of 6-Chloro-5-quinolinecarboxylic acid is the phytohormonal system in sensitive plants . This compound mimics an auxin overdose, affecting the phytohormonal system and promoting ethylene biosynthesis .

Mode of Action

6-Chloro-5-quinolinecarboxylic acid interacts with its targets by stimulating the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity . This interaction promotes ethylene biosynthesis, leading to increased levels of ethylene .

Biochemical Pathways

The affected biochemical pathway involves the conversion of ACC to ethylene, a plant hormone that regulates growth and development . In susceptible dicots, increased levels of ethylene trigger an accumulation of abscisic acid (ABA), which plays a major role in growth inhibition and the induction of epinasty and senescence . In sensitive grasses, this compound leads to an accumulation of tissue cyanide, formed as a co-product during increased ACC and ethylene synthesis .

Result of Action

The molecular and cellular effects of 6-Chloro-5-quinolinecarboxylic acid’s action include the inhibition of root and particularly shoot growth with tissue chlorosis and subsequent necrosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-5-quinolinecarboxylic acid. It’s worth noting that similar compounds, such as quinclorac, are used in a variety of environments, including rice fields and turfgrass areas .

安全和危害

The safety data sheet for a similar compound, 6-Quinolinecarboxylic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

未来方向

Quinoline and its derivatives have been the focus of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as scaffolds for drug discovery . Therefore, future research may continue to explore the synthesis, functionalization, and biological activities of quinoline derivatives, including 6-Chloro-5-quinolinecarboxylic acid.

属性

IUPAC Name |

6-chloroquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-4-8-6(2-1-5-12-8)9(7)10(13)14/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJPJHOYDHXFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=O)O)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2872570.png)

![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)

![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2872580.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2872582.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)

![Ethyl 4-[(2-oxo-6,7,8,9-tetrahydrobenzo[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2872591.png)